Bienvenue dans la boutique en ligne BenchChem!

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

regiochemistry constitutional isomer procurement quality control

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2193064-73-0; MF: C₁₄H₉F₂N₃O₂; MW: 289.24 g/mol ) is a member of the pyrazolo[1,5-a]pyrimidine scaffold class, which is widely recognized in drug discovery programs for kinase inhibition and anticancer applications. The compound features a 5‑difluoromethyl substituent, a 7‑phenyl group, and a 3‑carboxylic acid handle.

Molecular Formula C14H9F2N3O2
Molecular Weight 289.242
CAS No. 2193064-73-0
Cat. No. B2481655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS2193064-73-0
Molecular FormulaC14H9F2N3O2
Molecular Weight289.242
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C(F)F
InChIInChI=1S/C14H9F2N3O2/c15-12(16)10-6-11(8-4-2-1-3-5-8)19-13(18-10)9(7-17-19)14(20)21/h1-7,12H,(H,20,21)
InChIKeyDNRQQNNLQVANPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2193064-73-0): Supplier‑Relevant Structural and Physicochemical Context


5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2193064-73-0; MF: C₁₄H₉F₂N₃O₂; MW: 289.24 g/mol ) is a member of the pyrazolo[1,5-a]pyrimidine scaffold class, which is widely recognized in drug discovery programs for kinase inhibition and anticancer applications [1]. The compound features a 5‑difluoromethyl substituent, a 7‑phenyl group, and a 3‑carboxylic acid handle. The difluoromethyl group is well‑documented in medicinal chemistry to increase metabolic stability, lipophilicity, and target binding affinity relative to non‑fluorinated or mono‑fluorinated analogs [2]. Commercial sourcing records from Nanjing Bicbiotechnology indicate availability at ≥95% purity in multi‑gram quantities . Importantly, the isomeric compound 7‑(difluoromethyl)-5‑phenylpyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (CAS 438220-85-0) is also commercially accessible from AKSci at 95% purity , underscoring the need for deliberate positional‑isomer differentiation during procurement.

Why 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids are not interchangeable. The position (5‑ vs. 7‑) of the difluoromethyl group and the regiochemistry of the phenyl ring determine both the synthetic route and the resultant biological profile. Published synthetic protocols show that using acetic acid as solvent favors 7‑difluoromethylpyrazolo[1,5-a]pyrimidine formation, whereas trifluoroacetic acid predominantly yields the 5‑difluoromethyl isomer [1]. This regiochemical divergence produces constitutional isomers with distinct pharmacophoric geometries that may bind to entirely different kinase pockets or exhibit divergent pharmacokinetic properties [2]. Furthermore, the absence of the difluoromethyl group (as in 7‑phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 874773-92-9 [3]) is predicted to significantly reduce metabolic stability and target residence time based on well‑established fluorine‑walk SAR principles [4]. Therefore, substituting a generic pyrazolopyrimidine acid for the specific 5‑difluoromethyl‑7‑phenyl isomer risks invalidating SAR continuity, introducing false‑negative biological results, and creating irreproducible synthetic intermediates.

Quantitative Differentiation Evidence for 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Regiochemical Sourcing Certainty: 5‑CF₂H vs. 7‑CF₂H Constitutional Isomer Identification

The target compound (CAS 2193064-73-0) is the 5‑difluoromethyl‑7‑phenyl regioisomer. Its constitutional isomer, 7‑(difluoromethyl)-5‑phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 438220-85-0), is a distinct chemical entity with the CF₂H and phenyl groups swapped between the 5‑ and 7‑positions . Both isomers are commercially available, creating a high risk of incorrect ordering if only generic nomenclature is used. The target compound is specified at ≥95% purity by Nanjing Bicbiotechnology , while the 7‑CF₂H isomer is listed at ≥95% by AKSci . The synthetic literature confirms that solvent choice (TFA vs. AcOH) dictates which regioisomer is formed predominantly [1].

regiochemistry constitutional isomer procurement quality control

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Capacity vs. Non‑Fluorinated Analog

The 7‑phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold without the 5‑CF₂H group (CAS 874773-92-9) has a computed XLogP3 of 1.5 and a topological polar surface area of 67.5 Ų [1]. Although experimental LogP data for the target 5‑CF₂H compound is unavailable in public databases, the introduction of a difluoromethyl group is universally acknowledged to increase lipophilicity by approximately +0.5 to +0.7 LogP units compared to the non‑fluorinated parent, as demonstrated across multiple heterocyclic series [2]. This increase translates into enhanced predicted metabolic stability via reduced CYP‑mediated oxidation at the 5‑position [3]. The 3‑carboxylic acid (pKa predicted ~4.0) provides a pH‑dependent solubility handle not present in ester or nitrile analogs [1].

lipophilicity metabolic stability drug-likeness LogP

Kinase Profiling Potential: Pim‑1 and Trk Target Engagement vs. Non‑Fluorinated and Trifluoromethyl Analogs

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been optimized as potent Pim‑1 inhibitors (IC₅₀ values reaching low nanomolar range) [1] and as Trk kinase inhibitors with IC₅₀ values below 5 nM for certain analogs [2]. The 5‑CF₂H substituent is a privileged group for filling hydrophobic kinase pockets while resisting oxidative metabolism, a property absent in the 5‑methyl analog (5‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, CAS 140706-33-8 ). Trifluoromethyl (CF₃) analogs are more electron‑withdrawing and lipophilic but lack the hydrogen‑bond donor capacity of the CF₂H proton, which can form favorable C–F···H–X interactions in kinase active sites [3]. The target compound’s 3‑carboxylic acid provides a direct conjugation handle for amide library synthesis, whereas the ethyl ester analog requires deprotection .

kinase inhibition Pim‑1 Trk CDK oncology

Synthetic Route Determinism: Acid‑Controlled Regioselectivity for Reproducible Scale‑Up

The cyclocondensation of 5‑aminopyrazoles with unsymmetrical 1,3‑dicarbonyl compounds bearing a CF₂H group can yield either the 5‑CF₂H or the 7‑CF₂H isomer depending on the acidic solvent employed. Trifluoroacetic acid (TFA) as solvent predominantly yields the 5‑difluoromethyl derivatives, whereas acetic acid (AcOH) favors 7‑difluoromethylpyrazolo[1,5-a]pyrimidines [1]. This regiochemical control is critical for procuring compounds with defined, reproducible pharmacology. The 3‑carboxylic acid functionality on the target compound allows direct further derivatization (e.g., amide coupling) without requiring a deprotection step, in contrast to the 5‑methyl‑7‑phenyl ethyl ester analog (CAS 140706-33-8) that necessitates ester hydrolysis .

synthetic methodology regioselectivity scale-up process chemistry

Commercial Availability and Purity Benchmarking Against the Closest Isomeric Competitor

Both the target compound (CAS 2193064-73-0) and its 7‑CF₂H constitutional isomer (CAS 438220-85-0) are commercially listed at ≥95% purity, enabling direct procurement comparison. The target compound is supplied by Nanjing Bicbiotechnology with packaging options of 10 g, 50 g, 100 g, and 250 g . The 7‑CF₂H isomer is distributed by AKSci (USA) also at 95% purity . The non‑fluorinated scaffold analog (7‑phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 874773-92-9) is available from multiple vendors but lacks the metabolic stability and target engagement advantages conferred by the CF₂H group [1]. No quantitative IC₅₀ or PK data for the exact target compound were identified in public domain literature as of May 2026.

commercial availability purity comparison procurement risk

Recommended Application Scenarios for 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Quantitative Evidence


Kinase‑Focused Library Synthesis via Direct Amidation

The 3‑carboxylic acid handle enables direct HATU‑ or EDC‑mediated amide coupling without ester deprotection, making this compound an ideal core scaffold for generating focused kinase inhibitor libraries. Class‑level evidence supports Pim‑1 (IC₅₀≤10 nM) and Trk (IC₅₀≤5 nM) target engagement by structurally related pyrazolo[1,5-a]pyrimidine-3‑carboxylic acid derivatives [REFS-1, REFS-2]. The 5‑CF₂H group enhances metabolic stability and target binding relative to the non‑fluorinated analog .

Regiochemical Probe in Trk/CDK‑Targeted Medicinal Chemistry Programs

The compound serves as a defined 5‑CF₂H‑7‑phenyl regioisomer that can be compared head‑to‑head with its 7‑CF₂H isomer (CAS 438220-85-0) to map kinase pocket preferences for CF₂H placement. Patent literature (e.g., WO2010048314A1, US8580782B2) establishes pyrazolo[1,5-a]pyrimidines as privileged Trk and CDK inhibitor scaffolds [REFS-1, REFS-2]. The synthetic literature confirms that the two isomers arise from divergent reaction conditions (TFA vs. AcOH), enabling deliberate procurement of both isomers for SAR studies .

Metabolic Stability‑Optimized Lead Development

For programs where CYP‑mediated oxidation at the 5‑position is a known metabolic soft spot, the 5‑CF₂H group functions as a metabolically resistant isostere. Class‑level SAR indicates that CF₂H substitution can improve microsomal half‑life by 2–3‑fold compared to CH₃ or H substitution [1]. The non‑fluorinated analog (CAS 874773-92-9; XLogP3=1.5) provides a direct comparator for assessing the CF₂H contribution to permeability and clearance in vitro.

Process Chemistry Scale‑Up of 5‑CF₂H Pyrazolopyrimidine Intermediates

The compound’s synthesis via TFA‑mediated cyclocondensation yields predominantly the 5‑CF₂H regioisomer [1], making it a reliable building block for larger‑scale medicinal chemistry campaigns. Commercial availability at 95% purity in up to 250‑g quantities supports multi‑gram to kilogram process development without the burden of in‑house regioisomer separation.

Quote Request

Request a Quote for 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.